Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate
Description
Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring, along with an ethyl ester functional group.
Properties
IUPAC Name |
ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-7(12)8(4-6(5)11)17-10(13)14/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIIROPSKUMJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate typically involves the esterification of 2,5-dichloro-4-(difluoromethoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common reagents used in these reactions include bases for substitution reactions, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include substituted benzoates, benzoic acids, and various derivatives depending on the reaction conditions.
Scientific Research Applications
Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound may be investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It can be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate .
Comparison with Similar Compounds
Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate can be compared with other benzoate derivatives, such as:
Ethyl 2,5-dichloro-4-(trifluoromethoxy)benzoate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Ethyl 2,5-dichloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity .
Biological Activity
Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula : CHClFO
- Molecular Weight : 285.07 g/mol
- IUPAC Name : this compound
The compound features a benzoate structure with two chlorine atoms and a difluoromethoxy group, which significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further investigation in the development of antimicrobial agents. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . The difluoromethoxy group is hypothesized to enhance its interaction with biological targets involved in inflammatory pathways, potentially leading to reduced inflammation.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific enzymes or receptors within biological systems. This interaction could modulate various biochemical pathways, contributing to its observed biological activities. Further experimental studies are necessary to clarify these interactions and identify specific molecular targets.
Comparative Analysis with Similar Compounds
This compound can be compared with other benzoate derivatives to understand its unique properties better:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| Ethyl 2,5-dichloro-4-(trifluoromethoxy)benzoate | Similar structure but with trifluoromethoxy | Potentially enhanced binding affinity |
| Ethyl 2,5-dichloro-4-methoxybenzoate | Contains a methoxy group | Different reactivity profiles |
The presence of the difluoromethoxy group in this compound is crucial for its unique reactivity and biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
